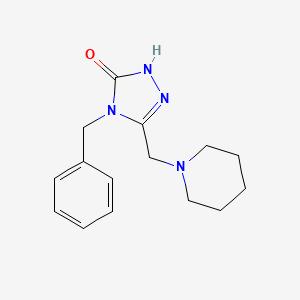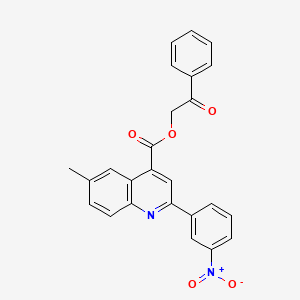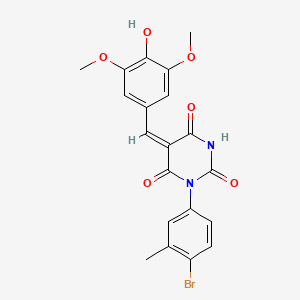![molecular formula C16H10Cl2N2O3 B3909542 1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]](/img/structure/B3909542.png)
1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]
説明
1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime] is a chemical compound that is widely used in scientific research applications. This compound is also known as DMIO and has been extensively studied due to its unique properties and potential applications in various fields of research.
作用機序
The mechanism of action of DMIO is not fully understood, but it is believed to be due to its ability to accept electrons. DMIO can undergo a reversible one-electron reduction to form a stable radical anion, which can then transfer an electron to another molecule. This makes DMIO a potent redox mediator and allows it to participate in various electrochemical reactions.
Biochemical and Physiological Effects:
DMIO has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. DMIO has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
実験室実験の利点と制限
One of the main advantages of DMIO is its ability to act as a potent redox mediator. This makes it useful in various electrochemical reactions and organic reactions. DMIO is also relatively easy to synthesize and can be produced in large quantities. However, DMIO is highly reactive and can be difficult to handle. It is also toxic and must be handled with care.
将来の方向性
There are many potential future directions for DMIO research. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. DMIO has also shown promise as a catalyst in organic reactions and could be further explored in this area. Additionally, the anti-cancer properties of DMIO could be further studied to determine its potential as a cancer treatment. Overall, the unique properties of DMIO make it a promising compound for further research in a variety of fields.
科学的研究の応用
DMIO has been widely used in scientific research due to its unique properties. It is a potent electron acceptor and can be used as a redox mediator in various electrochemical reactions. DMIO has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
特性
IUPAC Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-20-13-5-3-2-4-11(13)14(15(20)21)19-23-16(22)10-7-6-9(17)8-12(10)18/h2-8H,1H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCCKADYBJAPGF-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=C(C=C(C=C3)Cl)Cl)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\OC(=O)C3=C(C=C(C=C3)Cl)Cl)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3909482.png)
![4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3909490.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B3909506.png)


![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}-4-methyl-1H-benzimidazole](/img/structure/B3909540.png)
![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909546.png)
![ethyl 4-(2-methoxyethyl)-1-[3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B3909552.png)
![N-[3-(methylthio)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3909560.png)

